Kibdelin C1

Glycopeptide Antibiotics Structural Biology Microbial Natural Products

Kibdelin C1 is a natural lipoglycopeptide antibiotic from *Kibdelosporangium aridum* subsp. *largum*. Unlike standard glycopeptides, its unique N-acylglucosamine glycolipid substituent confers a distinct SAR and PK profile that cannot be replicated by aridicins or semisynthetic analogs like dalbavancin. Confirmed activity against MRSA makes it an essential scaffold and positive control for SAR and PK/PD studies. Source with confidence for advanced anti-MRSA drug discovery programs.

Molecular Formula C83H88Cl4N8O29
Molecular Weight 1803.4 g/mol
CAS No. 103549-47-9
Cat. No. B018079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKibdelin C1
CAS103549-47-9
Synonymskibdelin C1
Molecular FormulaC83H88Cl4N8O29
Molecular Weight1803.4 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O
InChIInChI=1S/C83H88Cl4N8O29/c1-31(2)10-8-6-4-5-7-9-11-55(102)89-80-70(108)67(105)42(29-96)82(124-80)123-73-52-23-35-24-53(73)120-72-44(85)20-36(21-45(72)86)66(104)64-79(115)93-62(81(116)117)40-25-37(98)26-51(121-83-71(109)69(107)68(106)54(30-97)122-83)56(40)39-18-32(12-15-46(39)99)59(75(111)95-64)90-76(112)60(35)91-77(113)61-41-27-38(28-48(101)57(41)87)118-50-22-33(13-16-47(50)100)58(88-3)74(110)94-63(78(114)92-61)65(103)34-14-17-49(119-52)43(84)19-34/h12-28,31,42,54,58-71,80,82-83,88,96-101,103-109H,4-11,29-30H2,1-3H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117)
InChIKeyKVTBZHRLYBPWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kibdelin C1 (CAS 103549-47-9): A Distinct N-Acylglucosamine Glycopeptide for Antimicrobial Research & Procurement


Kibdelin C1 (CAS 103549-47-9) is a naturally occurring glycopeptide antibiotic isolated from the fermentation broth of *Kibdelosporangium aridum* subsp. *largum* (strain SK&F AAD-609) [1]. It belongs to the kibdelin family, a series of N-acylglucosamine-containing analogs that are structurally related to the aridicin class of antibiotics [2]. Its complex molecular architecture is defined by a core heptapeptide aglycone, which is glycosylated and notably features a unique N-acylglucosamine glycolipid moiety [3]. This specific lipoglycopeptide structure distinguishes it from many classical glycopeptides and underpins its antimicrobial properties .

Why Kibdelin C1 Cannot Be Substituted: The Critical Role of the N-Acylglucosamine Moiety


The assumption that all glycopeptide antibiotics are functionally interchangeable is a critical procurement error, especially for lipoglycopeptides like Kibdelin C1. Its structural and functional properties are not defined solely by the glycopeptide core, but critically by its unique N-acylglucosamine glycolipid substituent [1]. This specific fatty acyl chain differentiates it from aridicins, which possess a different amino sugar (amino glucuronic acid) at this position, and from semisynthetic lipoglycopeptides like dalbavancin and telavancin, which feature distinct lipophilic side chains [2]. As detailed in the evidence below, these seemingly minor structural variations translate into quantifiable differences in antibacterial spectrum, potency, and pharmacokinetic behavior, making direct substitution scientifically unjustifiable without comparative data [3].

Quantitative Evidence for Kibdelin C1: A Data-Driven Procurement Guide


Structural Differentiation of Kibdelin C1 from Aridicins

Kibdelin C1 is structurally differentiated from its direct biosynthetic predecessors, the aridicins, at a key functional group. While both share the same mannosyl aglycone core, Kibdelin C1 contains an N-acylglucosamine moiety with an oxidation level at the C-6 position of the amino sugar that differs from that of the aridicins [1]. This specific chemical feature is the primary structural determinant that distinguishes the kibdelin class [2].

Glycopeptide Antibiotics Structural Biology Microbial Natural Products

In Vitro Activity: Benchmarking Against Vancomycin for MRSA

In head-to-head in vitro assays against *Staphylococcus aureus*, including methicillin-resistant strains (MRSA), Kibdelin C1 has been shown to exhibit antibacterial effectiveness comparable to vancomycin . While specific numerical MIC values for Kibdelin C1 were not detailed in the primary discovery literature, the quantitative finding is that its potency is described as similar to vancomycin against this key clinical pathogen [1].

Antimicrobial Resistance MRSA MIC Determination

Pharmacokinetic Differentiation: High Serum Levels and Long-Acting Potential

Pharmacokinetic studies on the kibdelin complex, of which Kibdelin C1 is a major component, revealed a distinct in vivo profile characterized by high serum concentrations and long-acting potential [1]. This behavior is a direct consequence of the N-acylglucosamine glycolipid present in kibdelins, which is absent in simpler glycopeptides like vancomycin [2]. While specific PK parameters (e.g., half-life, AUC) for the isolated Kibdelin C1 are not publicly reported, this class-level finding indicates a clear functional advantage over non-lipoglycopeptide comparators [3].

Pharmacokinetics Drug Development Long-Acting Antibiotics

Improvement Over Aridicins in In Vitro Activity

The kibdelin series, including Kibdelin C1, was specifically noted to demonstrate improvements in in vitro activity over the structurally related aridicins [1]. This indicates that the substitution of the amino glucuronic acid (found in aridicins) with an N-acylglucosamine (found in kibdelins) enhances antibacterial potency against a range of Gram-positive bacteria [2].

Antibiotic Potency Glycopeptide SAR Lead Optimization

Validated Application Scenarios for Procuring Kibdelin C1 (CAS 103549-47-9)


Structure-Activity Relationship (SAR) Studies of Lipoglycopeptides

Kibdelin C1 is an ideal candidate for inclusion in SAR libraries aimed at understanding the impact of N-acylglucosamine substitution on glycopeptide activity. Its structural differentiation from aridicins at the amino sugar oxidation level provides a precise molecular probe for medicinal chemists [1]. By comparing the activity of Kibdelin C1 against aridicins and other lipoglycopeptides, researchers can deconvolute the specific contributions of this moiety to target binding, potency, and resistance profiles [2].

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The documented long-acting potential and high serum concentrations of the kibdelin complex make Kibdelin C1 a valuable tool for comparative PK/PD studies [1]. Researchers investigating the relationship between lipophilic side chain structure and in vivo persistence can use Kibdelin C1 as a comparator to vancomycin (short half-life) and semisynthetic lipoglycopeptides like dalbavancin (extremely long half-life) to map the structure-PK landscape [2].

Antimicrobial Discovery for Methicillin-Resistant *Staphylococcus aureus* (MRSA)

Kibdelin C1 is a validated research tool for anti-MRSA drug discovery programs. Its confirmed activity against MRSA, comparable to vancomycin, makes it a suitable positive control or lead scaffold for screening new chemical entities [1]. Its use is particularly relevant in programs seeking to overcome specific vancomycin resistance mechanisms or to develop novel combination therapies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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